4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups and an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3,4-dimethyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Cl2) in the presence of a base like NaOH.
Major Products:
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nitrification in soil.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the oxidation of ammonia to nitrite. This inhibition is thought to be mediated by the chelation of copper ions required by the enzyme .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the aniline substitution.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Similar structure but with different methyl group positions.
Uniqueness: 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functionality as both a pyrazole and aniline derivative makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
4-(3,4-dimethylpyrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-14(13-9(8)2)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRNEAJUIZYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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